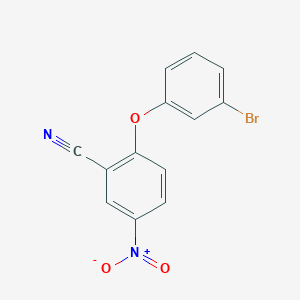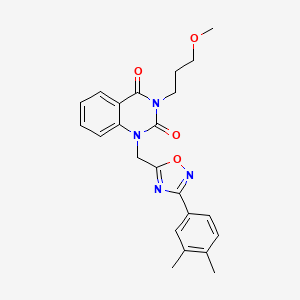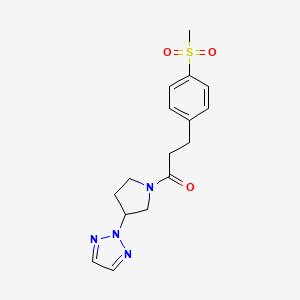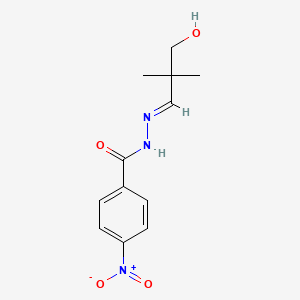
2-(3-Bromophenoxy)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenoxy)-5-nitrobenzonitrile, also known as BPN, is a chemical compound that has garnered attention for its potential use in scientific research. BPN is a nitrobenzyl derivative that has been studied for its ability to modify proteins and induce protein-protein interactions. In
Mechanism of Action
2-(3-Bromophenoxy)-5-nitrobenzonitrile modifies proteins through the formation of covalent bonds with cysteine residues. This modification can lead to changes in protein structure and function, which can affect cellular processes. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has also been shown to induce protein-protein interactions, which can be used to study the role of specific proteins in various cellular processes.
Biochemical and Physiological Effects:
2-(3-Bromophenoxy)-5-nitrobenzonitrile has been shown to have various biochemical and physiological effects, including the modification of protein function and structure, the induction of protein-protein interactions, and the inhibition of specific enzymes. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has also been shown to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new drug therapies.
Advantages and Limitations for Lab Experiments
2-(3-Bromophenoxy)-5-nitrobenzonitrile has several advantages for lab experiments, including its ability to selectively modify cysteine residues in proteins and its potential use in the development of new drug therapies. However, 2-(3-Bromophenoxy)-5-nitrobenzonitrile also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 2-(3-Bromophenoxy)-5-nitrobenzonitrile. One direction is the development of new drug therapies based on the anti-inflammatory and anti-tumor properties of 2-(3-Bromophenoxy)-5-nitrobenzonitrile. Another direction is the study of the role of specific proteins in various cellular processes using 2-(3-Bromophenoxy)-5-nitrobenzonitrile-induced protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Bromophenoxy)-5-nitrobenzonitrile and its potential toxicity.
Synthesis Methods
The synthesis of 2-(3-Bromophenoxy)-5-nitrobenzonitrile involves the reaction of 3-bromophenol with potassium carbonate and potassium iodide in dimethylformamide, followed by the addition of 5-nitro-2-chlorobenzonitrile. The resulting compound is then purified through recrystallization. This method has been successfully used to produce 2-(3-Bromophenoxy)-5-nitrobenzonitrile in high yields and purity.
Scientific Research Applications
2-(3-Bromophenoxy)-5-nitrobenzonitrile has been used in various scientific research applications, including the study of protein-protein interactions, protein modification, and the development of new drug therapies. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has been shown to selectively modify cysteine residues in proteins, which can lead to changes in protein function and structure. This modification has been used to study the role of specific proteins in various cellular processes, including cell signaling and gene expression.
properties
IUPAC Name |
2-(3-bromophenoxy)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSNYLFMBPZMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-5-nitrobenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)



![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)


